4-Chloro-3-ethyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
4-chloro-3-ethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-2-7-6-12-9-5-3-4-8(11)10(7)9/h3-6,12H,2H2,1H3 |
InChI Key |
DWRUUHULPYPBHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Ethyl 1h Indole and Its Precursors/analogs
Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies
Palladium catalysts are highly effective for the synthesis of indoles, including halogenated derivatives. mdpi.comresearchgate.net One approach involves the ortho-selective Sonogashira cross-coupling of a dihaloaniline, such as a 2,3-dichloroaniline (B127971) derivative, with a terminal alkyne, followed by cyclization to afford a 4-chloroindole (B13527). mdpi.comacs.org This methodology has been successfully applied to the one-pot synthesis of 2,4-disubstituted indoles. acs.org
Another palladium-catalyzed strategy is the direct C-H activation and chlorination of N-protected indole-3-aldehydes. Using palladium acetate (B1210297) as a catalyst and N-chlorosuccinimide (NCS) as the chlorinating agent, 4-chloroindole compounds can be prepared with the assistance of a temporary directing group. google.com
| Catalyst System | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|
| Palladium/dicyclohexyl(dihydroxyterphenyl)phosphine (Cy-DHTP) | N-Tosyl-2,3-dichloroaniline, terminal alkyne | 4-Chloroindole | Ortho-selective Sonogashira coupling followed by cyclization. | acs.org |
| Palladium acetate/N-chlorosuccinimide (NCS) | N-protected indole-3-aldehyde | 4-Chloroindole | Direct C-H activation and chlorination using a temporary directing group. | google.com |
Copper, Rhodium, and Ruthenium-Catalyzed Reactions
Copper, rhodium, and ruthenium catalysts also play a significant role in indole (B1671886) synthesis.
Copper-catalyzed reactions offer a cost-effective alternative for indole synthesis. bohrium.com They can be used in tandem reactions, such as the Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling, to produce multisubstituted indoles from aryl iodides and enamines. acs.org Copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions have also been developed for the one-pot synthesis of diverse indole-3-carboxylic esters. rsc.org
Rhodium-catalyzed reactions are known for their efficiency in C-H functionalization and cyclization reactions to form indoles. nih.gov For example, Rh(III)-catalyzed reactions of N-alkyl anilines with internal alkynes at room temperature can produce a broad range of N-alkyl indoles. rsc.org Rhodium catalysts can also be used for the synthesis of fused indoles through cascade annulation methods. nih.gov
Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indole derivatives. mdpi.comresearchgate.net Ruthenium complexes can catalyze the [3+2] annulation of anilines with alkynes to form 2,3-disubstituted indoles. mdpi.com Ruthenium catalysts have also been employed for the regioselective C3-alkylation of indoles using alcohols as alkylating agents. thieme-connect.com
| Catalyst | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) | Tandem Ullmann C-N coupling/CDC | Aryl iodides, enamines | Multisubstituted indoles | acs.org |
| Rhodium(III) | C-H activation/cyclization | N-alkyl anilines, internal alkynes | N-alkyl indoles | rsc.org |
| Ruthenium(II) | [3+2] Annulation | Anilines, alkynes | 2,3-Disubstituted indoles | mdpi.com |
Reductive Cyclization Strategies for 4 Chloro 3 Ethyl 1h Indole Scaffold
Directed Lithiation and Functionalization of Indole (B1671886) Nucleus
Directed metalation, specifically directed ortho-lithiation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov This method overcomes the intrinsic reactivity patterns of the substrate by using a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. acs.org
In the context of indole synthesis, this strategy is particularly useful for introducing substituents at the less reactive C4 and C7 positions. chim.itnih.gov The process generally involves three key steps:
Protection and Installation of a DMG : The acidic N-H proton of the indole must first be replaced with a protecting group that also functions as a DMG. bhu.ac.in Groups like triisopropylsilyl (TIPS) or a diethylcarbamoyl group (-CONEt₂) are effective. acs.orgresearchgate.net These groups coordinate to the lithium atom of the organolithium base.
Directed Lithiation : The substrate is treated with a strong base, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures. researchgate.net The DMG directs the deprotonation to an adjacent position. For instance, a bulky N-silyl group can direct lithiation to the C7 position, while other groups can facilitate lithiation at the C4 position. nih.govresearchgate.net The formation of a stable ortho-lithiated species is the key to the regioselectivity of this method. nih.gov
Electrophilic Quench : The resulting lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce the desired functional group. acs.org
For the synthesis of a 4-substituted indole, a suitable N-protecting group that directs lithiation to the C4 position would be employed. The resulting 4-lithioindole intermediate can then be quenched with an appropriate electrophile. For example, reaction with a chlorinating agent like hexachloroethane (B51795) could theoretically introduce the chloro substituent directly at the C4 position. This approach allows for the functionalization of the indole carbocyclic ring, which is otherwise challenging due to the higher reactivity of the pyrrole (B145914) ring. sioc-journal.cn
| N-Directing Group | Metalating Agent | Electrophile | Resulting C4-Substituent | Reference |
|---|---|---|---|---|
| -P(O)tBu₂ | n-BuLi | Ar-B(OH)₂ | Aryl group | nih.gov |
| -C(O)R (transient) | Pd(OAc)₂/AgTFA | Ar-I | Aryl group | nih.gov |
| Triisopropylsilyl (TIPS) | t-BuLi | TMS-N₃ | Azide group | researchgate.net |
Regioselective Introduction of the Chloro and Ethyl Substituents
The synthesis of 4-Chloro-3-ethyl-1H-indole requires the specific placement of a chlorine atom at the C4 position and an ethyl group at the C3 position. This is typically achieved through a multi-step sequence that leverages the natural reactivity of the indole nucleus after initial functionalization. A common and effective strategy involves starting with an indole already bearing the C4-chloro substituent.
Synthetic Route via 4-Chloroindole (B13527):
A highly convergent approach begins with commercially available or synthetically prepared 4-chloroindole. The presence of the chloro group on the benzene (B151609) ring does not fundamentally alter the high nucleophilicity of the C3 position of the pyrrole ring, which remains the preferred site for electrophilic attack. bhu.ac.inmdpi.com The synthesis of the target compound can thus proceed via a two-step sequence: C3-acylation followed by reduction.
Friedel-Crafts Acylation at C3 : The introduction of an acyl group at the C3 position of 4-chloroindole is a standard Friedel-Crafts reaction. mdpi.com Treatment of 4-chloroindole with an acylating agent such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a Lewis acid catalyst or under suitable solvent conditions, leads to the formation of 4-chloro-3-propanoyl-1H-indole. Studies on the acylation of haloindoles have shown that the reaction proceeds in good yields, with high regioselectivity for the C3 position. mdpi.comrsc.org
Reduction of the Acyl Group : The ketone functionality of the 3-acylindole intermediate is then reduced to an ethyl group. Standard reduction methods, such as the Wolff-Kishner reduction (hydrazine and a strong base), Clemmensen reduction (zinc amalgam and hydrochloric acid), or, more commonly, reduction with lithium aluminum hydride (LiAlH₄) or other hydride reagents, can be employed to yield the final product, this compound. cy5-5-maleimide.com
| Starting Material | Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 6-Chloroindole | Acylating Agent, then Reduction | Acylation-Reduction | 6-Chloro-3-alkyl-indole | cy5-5-maleimide.com |
| 4-Chloroindole | Propionic anhydride, Y(OTf)₃, [BMI]BF₄ | Friedel-Crafts Acylation | 4-Chloro-3-propanoyl-1H-indole | mdpi.com |
| 3-Acylindole Intermediate | LiAlH₄ or similar reducing agent | Carbonyl Reduction | 3-Ethylindole Derivative | cy5-5-maleimide.com |
An alternative, though often less efficient, pathway would involve starting with 3-ethylindole and attempting a regioselective chlorination at the C4 position. Direct halogenation of the indole benzene ring is challenging because the pyrrole ring is much more susceptible to electrophilic attack. nih.govpageplace.de Such a transformation would likely require a directing group strategy, as outlined in the previous section, to achieve the desired C4-selectivity. nih.govacs.org Therefore, building the molecule from a pre-chlorinated starting material like 4-chloro-2-nitroaniline (B28928) or 4-chloroindole is generally the more synthetically viable and higher-yielding approach. cy5-5-maleimide.comresearchgate.net
Electrophilic Aromatic Substitution Reactions of the Indole Core
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The most reactive position for this type of reaction on the indole ring is C3, which is significantly more reactive than benzene. wikipedia.org However, in this compound, the C3 position is already substituted with an ethyl group. Consequently, electrophilic attack is directed to other positions on the indole core.
The regioselectivity of electrophilic substitution on the indole ring is influenced by the electronic effects of the existing substituents. The pyrrole ring is generally the most reactive part of the indole structure. wikipedia.org For this compound, the chloro group at the C4 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. The ethyl group at the C3 position is an electron-donating group.
In cases where the C3 position is blocked, electrophilic substitution often occurs at the C2 or C5 position. wikipedia.org For instance, in strongly acidic conditions that can lead to protonation at C3, the C5 position becomes the most common site for electrophilic attack. wikipedia.org Specific electrophilic substitution reactions for this compound would depend on the reaction conditions and the electrophile used. Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination of 3-substituted indoles can occur at the C2 position. researchgate.net
| Reaction Type | Reagents | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-chloro-3-ethyl-1H-indole |
| Nitration | HNO₃/H₂SO₄ | 4-Chloro-3-ethyl-5-nitro-1H-indole |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 2-Acyl-4-chloro-3-ethyl-1H-indole |
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions
N-Functionalization and its Impact on Reactivity and Electronic Structure
N-functionalization of the indole ring involves the substitution of the hydrogen atom on the nitrogen (N1 position). This modification can significantly alter the reactivity and electronic properties of the indole system. irjmets.commdpi.com The introduction of a substituent at the N1 position can prevent side reactions at this site and influence the regioselectivity of subsequent reactions. researchgate.net
The acidity of the N-H bond and the nucleophilicity of the nitrogen atom are key factors in N-functionalization reactions. mdpi.com Introducing an electron-withdrawing group at the C2 position can increase the acidity of the N-H bond, while an electron-donating group at C3 can enhance the nucleophilicity of the indole nitrogen. mdpi.comresearchgate.net In the case of this compound, the ethyl group at C3 would slightly increase the nucleophilicity of the nitrogen.
Various methods are available for N-functionalization, including alkylation, acylation, and sulfonylation. researchgate.net For example, N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net Palladium-catalyzed reactions have also emerged as powerful tools for the N-functionalization of indoles, allowing for the introduction of various groups, including vinyl and aryl moieties. researchgate.netbohrium.com
The electronic structure of the indole is impacted by N-functionalization. An electron-withdrawing group on the nitrogen will decrease the electron density of the entire ring system, making it less susceptible to electrophilic attack. Conversely, an electron-donating group will increase the electron density, enhancing its reactivity.
| N-Substituent | Expected Effect on Reactivity | Expected Effect on Electronic Structure |
| Methyl (-CH₃) | Increased reactivity towards electrophiles | Increased electron density |
| Acetyl (-COCH₃) | Decreased reactivity towards electrophiles | Decreased electron density |
| Phenylsulfonyl (-SO₂Ph) | Significantly decreased reactivity | Significantly decreased electron density |
Table 2: Impact of N-Functionalization on Reactivity and Electronic Structure
Side-Chain Modifications at the Ethyl Group
The ethyl group at the C3 position of this compound offers a site for further chemical modification. Reactions at this side chain can introduce new functional groups and expand the chemical diversity of the parent molecule.
One common modification is oxidation. Depending on the oxidizing agent and reaction conditions, the ethyl group could be oxidized to a vinyl group, a hydroxyl group, a carbonyl group, or a carboxylic acid. For example, the benzylic position of the ethyl group is susceptible to oxidation.
Another potential modification is halogenation, typically via a radical mechanism. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to bromination at the benzylic position of the ethyl group. This bromo-derivative can then serve as a precursor for further nucleophilic substitution reactions.
Hydrogenation of the indole ring can also affect the side chain, although this is a reaction of the core. Complete reduction of the indole ring to an indoline (B122111) would change the chemical environment of the ethyl group. organic-chemistry.org
| Reaction Type | Reagents | Potential Product |
| Oxidation | Mild oxidizing agent (e.g., MnO₂) | 4-Chloro-3-(1-hydroxyethyl)-1H-indole |
| Radical Bromination | NBS, radical initiator | 4-Chloro-3-(1-bromoethyl)-1H-indole |
| Dehydrogenation | Strong oxidizing agent | 4-Chloro-3-vinyl-1H-indole |
Table 3: Potential Side-Chain Modifications
Cycloaddition Reactions Involving the Indole System
The indole ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile, although less commonly than simple alkenes or dienes. wikipedia.org The pyrrole moiety of the indole is often the reactive partner in these reactions.
One notable type of cycloaddition is the [4+3] cycloaddition. organicreactions.org In this reaction, the indole can act as the 4π component, reacting with a 2π component like an allyl cation to form a seven-membered ring. organicreactions.org This can lead to the formation of cyclohepta[b]indoles. nih.gov Specifically, 3-alkenylindoles can undergo dearomative (4+3) cycloaddition reactions with oxyallyl cations to furnish cyclohepta[b]indoles. nih.gov
Indoles can also participate in [3+2] cycloaddition reactions. For example, the reaction of a nitrile oxide with an alkene can form an isoxazoline (B3343090) ring. researchgate.net While less common, the indole double bond could potentially act as the dipolarophile in such reactions.
Diels-Alder or [4+2] cycloadditions involving the indole core are also possible, particularly with electron-deficient dienophiles. wiley-vch.de In these reactions, the 2,3-double bond of the indole can act as the diene component.
The presence of the chloro and ethyl substituents on this compound will influence the feasibility and outcome of these cycloaddition reactions by altering the electronic properties and steric hindrance of the indole system.
Derivatization Strategies for Expanding the Chemical Space
Expanding the chemical space around this compound involves employing a variety of derivatization strategies to generate a library of related compounds. These strategies often combine the reactions discussed in the previous sections.
A common approach is to utilize the reactivity of the indole N-H bond for N-functionalization, followed by electrophilic substitution on the indole ring or modification of the ethyl side chain. researchgate.netnih.gov For example, after protecting the indole nitrogen with a suitable group, one could perform a directed metalation at the C2 or C7 position, followed by quenching with an electrophile to introduce a new substituent. acs.org
Cross-coupling reactions, such as Suzuki or Heck reactions, are powerful tools for derivatization. The chloro group at the C4 position can potentially be used in palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or other groups, although this may require specific catalytic systems due to the relative inertness of aryl chlorides.
Multicomponent reactions are another efficient strategy for generating diverse structures from a simple starting material. For instance, a Mannich reaction could be used to introduce an aminomethyl group at a reactive position on the indole ring. wikipedia.org
The combination of these strategies allows for the systematic exploration of the structure-activity relationships of this compound derivatives in various applications.
| Strategy | Key Reaction | Example Modification |
| N-Functionalization and Ring Substitution | N-alkylation followed by Friedel-Crafts | Introduction of an N-alkyl group and a C5-acyl group |
| Cross-Coupling | Suzuki coupling at C4 | Replacement of the chloro group with a phenyl group |
| Side-Chain and Ring Functionalization | Side-chain bromination followed by N-acylation | Introduction of a bromoethyl group and an N-acetyl group |
Table 4: Derivatization Strategies
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. While specific experimental NMR data for 4-Chloro-3-ethyl-1H-indole is not extensively detailed in the surveyed literature, the expected spectral features can be inferred from the analysis of closely related indole (B1671886) derivatives.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each proton in the molecule. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The aromatic protons on the benzene (B151609) portion of the indole ring would present as a complex multiplet system. For comparison, in the related compound 4-chloro-2-phenyl-1H-indole, the aromatic protons appear in the range of δ 6.84-7.70 ppm. The ethyl group at the C3 position would be characterized by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with typical coupling constants (J) around 7.5 Hz.
¹⁵N NMR: Nitrogen-15 NMR, although less common, offers direct insight into the electronic environment of the nitrogen atom. For indole systems, the ¹⁵N chemical shift can help in understanding substitution effects and hydrogen bonding involving the N-H group.
The precise chemical shifts and coupling patterns are crucial for distinguishing this compound from its other positional isomers, such as 5-chloro, 6-chloro, or 7-chloro derivatives, as the position of the halogen substituent significantly alters the electronic distribution and thus the magnetic environment of the nearby protons and carbons.
Table 1: Representative ¹H and ¹³C NMR Data for Related Chloro-Indole Compounds This table presents data for structurally similar compounds to illustrate expected chemical shifts.
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Chloro-2-phenyl-1H-indole | ¹H NMR | 8.43 (br s, 1H), 7.70-7.63 (m, 2H), 7.50-7.43 (m, 2H), 7.39-7.33 (m, 1H), 7.31-7.27 (m, 1H), 7.17-7.08 (m, 2H), 6.94 (dd, J = 2.2, 0.8 Hz, 1H) |
| ¹³C NMR | 138.6, 137.4, 131.8, 129.2 (2C), 128.3, 128.2, 125.9, 125.4 (2C), 122.9, 120.1, 109.6, 98.5 | |
| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | ¹H NMR | 13.06 (s, 1H), 11.58 (s, 1H), 7.71 (d, J=1.7, 1H), 7.39 (d, J=8.7, 1H), 7.23 (dd, J=8.8, 1H), 3.02 (q, J=7.3, 2H), 1.17 (t, J=7.3, 3H) |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands:
N-H Stretch: A sharp peak typically appears in the region of 3400-3500 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond. In the FT-IR spectrum of 4-chloro-2-phenyl-1H-indole, this band is observed at 3449 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (e.g., 2961, 2924 cm⁻¹ in a related compound).
C=C Stretches: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond within the indole ring is typically found in the 1350-1250 cm⁻¹ range.
C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride usually gives a strong band in the 1100-800 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful in analyzing the skeletal vibrations of the indole ring.
Table 2: Characteristic FT-IR Frequencies for Related Indole Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |
| N-H Stretch | 3400 - 3500 | 3449 cm⁻¹ (4-Chloro-2-phenyl-1H-indole) |
| Aromatic C-H Stretch | > 3000 | - |
| Aliphatic C-H Stretch | < 3000 | 2961, 2924 cm⁻¹ (4-Chloro-2-phenyl-1H-indole) |
| C=C Ring Stretch | 1450 - 1600 | 1452 cm⁻¹ (4-Chloro-2-phenyl-1H-indole) |
| C-N Stretch | 1250 - 1350 | 1329 cm⁻¹ (3-Chloro-1H-indole derivative) |
| C-Cl Stretch | 800 - 1100 | 803 cm⁻¹ (4-Chloro-2-phenyl-1H-indole) |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₀ClN), the theoretical monoisotopic mass is 179.0502 g/mol .
In addition to precise mass, HRMS combined with fragmentation studies (MS/MS) reveals the structure of the molecule. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) would be observed. Subsequent fragmentation would likely involve:
Loss of the ethyl group: A common fragmentation pathway for alkyl indoles is the benzylic cleavage to lose a methyl radical (•CH₃), leading to a stable ion.
Loss of HCl or Cl: Fragmentation involving the chloro substituent can also occur.
Ring cleavage: More energetic conditions can lead to the fragmentation of the indole ring itself.
Analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms and the positions of the substituents, distinguishing it from isomers. For instance, the HRMS data for 4-chloro-2-phenyl-1H-indole confirmed its elemental composition of C₁₄H₁₀ClN.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound itself is not reported in the searched literature, studies on related compounds like 4-chloro-1H-indole-2,3-dione (4-chloroisatin) provide valuable insights. In the crystal lattice of 4-chloroisatin, molecules are linked into chains by N—H⋯O hydrogen bonds. A similar N—H⋯π or N—H⋯Cl interaction might be expected in the crystal packing of this compound, influencing its solid-state properties. The analysis would also confirm the planarity of the indole ring system and the orientation of the ethyl and chloro substituents relative to the ring. The C-Cl bond length and the bond angles around the substituted carbons (C3 and C4) would be determined with high precision, confirming the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions and chromophores. The indole ring is a well-known chromophore that exhibits characteristic absorption bands.
The UV-Vis spectrum of this compound is expected to show two main absorption bands, typical for indole derivatives:
An intense band around 220-230 nm.
A broader band with fine structure around 260-290 nm.
The positions and intensities of these bands are sensitive to the substituents on the indole ring. The chloro and ethyl groups are expected to cause slight shifts (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted indole. For example, a related compound, 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione, shows absorption maxima at 266 nm and 365 nm, demonstrating how different substitutions influence the electronic structure. Studying the UV-Vis spectrum is also the first step in exploring the photophysical properties of the molecule, such as its potential for fluorescence.
Theoretical and Computational Investigations of 4 Chloro 3 Ethyl 1h Indole
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4-Chloro-3-ethyl-1H-indole, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are employed to determine its most stable three-dimensional conformation through geometry optimization. researchgate.net These calculations provide fundamental parameters like bond lengths, bond angles, and dihedral angles that define the molecule's shape. It is expected that the indole (B1671886) ring system maintains its characteristic planarity, while the ethyl and chloro substituents adopt positions that minimize steric strain.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comwuxibiology.com
For indole derivatives, the HOMO is typically localized on the electron-rich indole ring system, signifying its role in electrophilic reactions. researchgate.net The LUMO's location can vary based on substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability, as less energy is required for electronic excitation. crimsonpublishers.comnih.gov For instance, studies on similar heterocyclic compounds have shown that a small energy gap can correlate with biological activity. crimsonpublishers.com
From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated to quantify the molecule's behavior:
Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in its electron distribution or charge transfer. Molecules with large HOMO-LUMO gaps are considered "hard," while those with small gaps are "soft." crimsonpublishers.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical change.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.
While specific DFT calculations for this compound are not available in the cited literature, the table below illustrates typical values obtained for related indole and heterocyclic derivatives.
Table 1: Representative Frontier Molecular Orbital Energies and Chemical Reactivity Indices for Indole-like Compounds
| Parameter | Representative Value | Unit | Significance |
|---|---|---|---|
| EHOMO | -6.2 to -7.2 | eV | Electron-donating capacity |
| ELUMO | -1.8 to -2.0 | eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.2 to 5.2 | eV | Chemical Reactivity/Stability |
| Electronegativity (χ) | 4.0 to 4.6 | eV | Electron attracting power |
| Chemical Hardness (η) | 2.1 to 2.6 | eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | 3.0 to 4.0 | eV | Electrophilic nature |
Note: These values are illustrative and based on calculations for similar heterocyclic structures. irjweb.comcrimsonpublishers.comresearchgate.net Specific values for this compound would require dedicated computation.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. lupinepublishers.com The MEP map displays color-coded regions on the molecule's surface, where different colors represent different electrostatic potential values.
Typically, the color scheme is as follows:
Red/Orange/Yellow: Regions of negative potential, rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen and oxygen. crimsonpublishers.comresearchgate.net
Blue: Regions of positive potential, which are electron-deficient. These are the sites prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. crimsonpublishers.com
Green: Regions of neutral or near-zero potential, characteristic of nonpolar parts of the molecule. crimsonpublishers.com
For this compound, an MEP analysis would likely show a region of negative potential (red/yellow) around the indole nitrogen atom due to its lone pair of electrons, and also influenced by the electronegative chlorine atom on the benzene (B151609) ring. The hydrogen atom on the indole nitrogen (N-H) would be a site of positive potential (blue). This analysis helps in understanding hydrogen bonding interactions and predicting how the molecule might interact with a receptor pocket. lupinepublishers.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.govmdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electron delocalization and stabilization of the molecule. researchgate.net In indole derivatives, significant NBO interactions typically include:
Delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals (π*) of the adjacent C=C bonds of the aromatic ring.
Interactions involving the π-orbitals of the indole ring system contributing to its aromatic stability.
Hyperconjugative effects from the C-H and C-C sigma bonds of the ethyl group into adjacent empty orbitals.
These analyses confirm the stability conferred by conjugation and can explain the electronic effects of the chloro and ethyl substituents on the indole core. mdpi.com
Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies E(2) in Indole-like Systems
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C=C) | ~15 - 40 | Lone pair delocalization |
| π (C=C) | π* (C=C) | ~10 - 25 | π-conjugation |
| σ (C-H) | σ* (C-C) | ~2 - 5 | Hyperconjugation |
Note: These values are illustrative examples based on NBO analyses of similar heterocyclic compounds. researchgate.net The exact interactions and energies for this compound would require specific calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Optical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. nih.gov It allows for the prediction of electronic absorption spectra (UV-Visible spectra), which provides information on the electronic transitions occurring within the molecule upon absorption of light. nih.govresearchgate.net
By calculating the excitation energies and oscillator strengths, TD-DFT can determine the wavelength of maximum absorption (λmax). nih.gov For indole derivatives, these transitions often involve charge transfer from the electron-donating indole core to other parts of the molecule (intramolecular charge transfer, ICT). nih.govresearchgate.net The results from TD-DFT calculations, such as the predicted λmax, can be compared with experimental spectroscopic data to validate the computational model. researchgate.net These studies are fundamental to understanding the photophysical properties of the molecule and are essential in the design of fluorophores and other optical materials. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While DFT provides a static picture of a single optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent or a biological membrane. nih.govfrontiersin.org
For a molecule like this compound, MD simulations can:
Explore its conformational landscape, revealing how the ethyl group rotates and how the molecule flexes in solution.
Analyze its interactions with water molecules or other solvents, which is critical for understanding its solubility and distribution.
Simulate its behavior when embedded within a lipid bilayer, predicting how it might approach and partition into a cell membrane to reach a transmembrane target. frontiersin.org
In studies of related indole derivatives, such as the CB1 receptor modulator ORG27569 (which contains a 5-chloro-3-ethyl-indole core), MD simulations have been crucial for understanding how the ligand interacts with the receptor and the surrounding membrane lipids over time. nih.gov Such simulations can reveal stable and transient interactions that are key to the molecule's biological function.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and interaction patterns of a ligand within the active site of a protein. researchgate.netajchem-a.com The output of a docking simulation is typically a binding score (e.g., in kcal/mol), which estimates the strength of the interaction, and a visual model of the binding pose. jbcpm.com
Derivatives of 3-ethyl-1H-indole have been investigated as potential selective COX-2 inhibitors. ajchem-a.com Molecular docking studies on these compounds predicted strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com These studies suggest that the indole scaffold can fit effectively into the active site of specific enzymes.
For this compound, docking studies could be performed against various potential targets to predict its biological activity. The docking pose would reveal key interactions, such as:
Hydrogen bonds: Potentially involving the indole N-H group.
Hydrophobic interactions: Involving the ethyl group and the aromatic rings.
Halogen bonds: The chlorine atom could participate in specific interactions within the binding pocket.
Table 3: Illustrative Molecular Docking Results for 3-Ethyl-Indole Derivatives Against Cyclooxygenase-2 (COX-2)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| 3-Ethyl-1H-indole Derivative IIa | -10.40 | TYR-385, SER-530 |
| 3-Ethyl-1H-indole Derivative IIb | -11.35 | ARG-120, TYR-385, SER-530 |
| 3-Ethyl-1H-indole Derivative IIc | -11.17 | ARG-120, GLU-524 |
| 3-Ethyl-1H-indole Derivative IId | -10.85 | ARG-120, TYR-355 |
| Meloxicam (Reference) | -6.89 | TYR-385, SER-530 |
Source: Data adapted from a study on new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors. ajchem-a.com The specific interactions for this compound would depend on the target.
Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interactionsresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the topology of the electron density (ρ) in a molecular system. researchgate.net This analysis provides a rigorous basis for identifying chemical bonds and, crucially, for characterizing weaker noncovalent interactions that govern molecular recognition and crystal packing. nih.govacs.org The theory is founded on the principle that the gradient vector field of the electron density partitions a molecule into distinct atomic basins. The presence of a bond path between two atomic nuclei, defined by a line of maximum electron density linking them, is a necessary and sufficient condition for the existence of an interaction. researchgate.net
At a specific point along this path, known as the bond critical point (BCP), the properties of the electron density provide quantitative information about the nature of the interaction. researchgate.net Key topological parameters at the BCP include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)). The values of these parameters allow for the classification of chemical interactions. nih.gov
Generally, for covalent bonds (shared-shell interactions), both the electron density (ρ) and the total energy density (H(r)) are high, and the Laplacian (∇²ρ(r)) is large and negative, indicating a concentration of electron density. nih.gov Conversely, for closed-shell interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, the electron density at the BCP is relatively low, and the Laplacian is positive, signifying electron density depletion. nih.govresearchgate.net Within this category, the total energy density (H(r)) can further distinguish between stronger hydrogen bonds (H(r) < 0) and weaker van der Waals interactions (H(r) > 0). nih.gov
While specific QTAIM studies on this compound were not found in the surveyed literature, analysis of related indole and halogenated compounds allows for a detailed theoretical prediction of its noncovalent interaction profile. acs.orgrsc.orgacs.org The structure of this compound features several key sites for noncovalent interactions: the N-H group (a hydrogen bond donor), the chlorine atom (a potential halogen bond donor and hydrogen bond acceptor), and the extended π-system of the indole ring (a π-donor/acceptor).
The primary noncovalent interactions anticipated for this compound dimers and aggregates include:
N-H···π Hydrogen Bonding: A strong interaction where the acidic proton of the N-H group on one molecule interacts with the electron-rich π-cloud of the indole ring of a neighboring molecule.
π-π Stacking: Face-to-face or offset stacking interactions between the aromatic indole rings of adjacent molecules. Substituent effects can influence the geometry and strength of these interactions. mdpi.com
C-Cl···π Halogen Bonding: An interaction where the electrophilic region (σ-hole) on the chlorine atom points towards the nucleophilic π-face of a nearby indole ring.
C-H···Cl Hydrogen Bonding: Weak hydrogen bonds can form between activated C-H donors (such as those on the ethyl group or the aromatic ring) and the chlorine atom acting as a weak acceptor. rsc.org
The nature of these interactions can be quantitatively described by the topological parameters derived from QTAIM analysis, as summarized in the following tables.
Table 1: Interpretation of QTAIM Topological Parameters at Bond Critical Points (BCPs)
This table outlines the general criteria used to classify the nature of chemical interactions based on electron density properties at the BCP.
Data synthesized from general principles of QTAIM analysis. nih.gov V(r) is the potential energy density and G(r) is the kinetic energy density.
Table 2: Predicted QTAIM Parameters for Dominant Intermolecular Interactions in a this compound Dimer
This table presents expected values for the key noncovalent interactions in a hypothetical dimer of the title compound, based on published data for similar systems.
| Interaction | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |
| Hydrogen Bond | N-H···π | 0.010 - 0.019 | Positive | Negative |
| Halogen Bond | C-Cl···π | 0.005 - 0.015 | Positive | Positive/Slightly Negative |
| Hydrogen Bond | C-H···Cl | 0.004 - 0.009 | Positive | Positive |
| π-π Stacking | C···C | 0.002 - 0.006 | Positive | Positive |
Values are theoretical predictions based on QTAIM analyses of related indole and halogenated aromatic systems. researchgate.netrsc.orgacs.org
Investigation of Biological Activities and Underlying Molecular Mechanisms
Allosteric Modulation of Cannabinoid Receptors (CB1, CB2)
The potential for 4-Chloro-3-ethyl-1H-indole to act as an allosteric modulator of cannabinoid receptors CB1 and CB2 has been an area of scientific interest. However, specific data on its direct interactions remain limited.
Binding Affinity and Cooperativity Factor Determination
Currently, there is no specific data available from published studies that determines the binding affinity (Ki) or the cooperativity factor (α) of this compound at either the CB1 or CB2 receptor. Research on analogous compounds with a chloro-substitution on the indole (B1671886) ring suggests that the position of the chlorine atom can significantly influence binding affinity for the CB1 receptor, with 4-chloro substitutions sometimes leading to a lower affinity compared to substitutions at other positions. mdpi.com However, without direct experimental data for this compound, any such comparisons remain speculative.
G-Protein Coupled Receptor (GPCR) Signaling Pathways Elucidation
The elucidation of the specific effects of this compound on G-protein coupled receptor (GPCR) signaling pathways is not detailed in the current scientific literature. While related indole-2-carboxamide derivatives have been shown to act as allosteric modulators that can antagonize agonist-induced G-protein coupling at the CB1 receptor, it is not confirmed whether this compound exhibits similar properties. acs.orgnih.gov The complexity of GPCR signaling necessitates specific experimental investigation to determine how this compound might influence these pathways. nih.govnih.govescholarship.org
Beta-Arrestin Mediated Signaling Pathways (e.g., ERK1/2 Phosphorylation)
There is a lack of specific research on the role of this compound in modulating beta-arrestin mediated signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Studies on structurally similar allosteric modulators of the CB1 receptor have demonstrated the potential for biased signaling, where a compound may inhibit G-protein pathways while simultaneously activating β-arrestin-dependent pathways like ERK phosphorylation. acs.orgnih.govnih.govresearchgate.net However, whether this compound acts as a biased agonist or has any effect on β-arrestin recruitment and subsequent signaling remains to be experimentally determined. nih.govnih.govbiorxiv.org
Modulation of Neurotransmitter Release in Synaptosomal Models
No direct studies using synaptosomal models to investigate the effect of this compound on neurotransmitter release have been found in the scientific literature. Research on other indole derivatives has shown inhibitory effects on the release of neurotransmitters like glutamate, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov
Enzyme Inhibition Studies
The potential for this compound to act as an enzyme inhibitor has been considered, particularly in the context of enzymes with an indole-binding pocket.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition and Selectivity
There is no specific data available to confirm or deny the inhibitory activity of this compound against Indoleamine 2,3-Dioxygenase (IDO) or to determine its selectivity for IDO1 over other enzymes like IDO2 or Tryptophan Dioxygenase (TDO). While various indole-based compounds have been explored as IDO1 inhibitors, and chloro-substitutions have been incorporated into such inhibitors, the specific inhibitory profile of this compound has not been reported. nih.govnih.govlookchem.combiorxiv.org
Aromatase and Inducible Nitric Oxide Synthase (iNOS) Inhibition
Recent research has highlighted the potential of indole derivatives as dual inhibitors of aromatase (cytochrome P450 19A1) and inducible nitric oxide synthase (iNOS). Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Simultaneously, iNOS produces nitric oxide, a molecule implicated in various physiological and pathological processes, including inflammation and cancer.
Within a study focused on developing new indole-based derivatives as dual inhibitors, compounds with structural similarities to this compound were synthesized and evaluated. The general structure of the synthesized compounds involved modifications at various positions of the indole ring. The study demonstrated that specific substitutions on the indole scaffold are crucial for potent inhibitory activity against both aromatase and iNOS. While the study did not exclusively focus on this compound, it provides a basis for understanding how chloro and ethyl substitutions on the indole ring could contribute to such dual inhibitory action. The research identified other indole derivatives as potent inhibitors, with IC50 values in the nanomolar range against both aromatase and iNOS, underscoring the potential of this class of compounds.
Table 1: Overview of Related Indole Derivatives as Aromatase and iNOS Inhibitors This table is based on findings for structurally related compounds, as direct data for this compound was not detailed in the primary study.
| Target Enzyme | General Finding for Indole Derivatives | Significance |
|---|---|---|
| Aromatase | Potent inhibition with IC50 values in the nanomolar range observed for some derivatives. | Key target for hormone-dependent breast cancer therapy. |
Alpha-Amylase Inhibitory Activity
Anti-microbial and Anti-parasitic Activity in In Vitro Models
Antibacterial Effects on Specific Pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
There is a lack of specific research data on the antibacterial effects of this compound against Staphylococcus aureus and Mycobacterium tuberculosis. Although various indole derivatives, including those with halogen substitutions, have been synthesized and tested for their activity against these pathogens, studies focusing on the precise 4-chloro-3-ethyl configuration are not present in the reviewed literature.
Antifungal Properties (e.g., Candida albicans)
Specific studies detailing the antifungal properties of this compound against Candida albicans have not been identified in the current scientific literature. The broader class of indole-containing compounds has been a source of interest for developing new antifungal agents, but research has not specifically characterized the efficacy of this particular derivative.
Anti-leishmanial Activity
An investigation into the anti-leishmanial activity of this compound reveals a gap in the existing research. While indole alkaloids and their synthetic derivatives have been recognized for their potential against Leishmania parasites, specific experimental data for this compound is not available.
Investigation of Anti-inflammatory Pathways and Cellular Responses
Direct research into the anti-inflammatory pathways and cellular responses modulated by this compound is limited. However, its documented inhibitory effect on iNOS provides a significant insight into its potential anti-inflammatory mechanism. Overexpression of iNOS is a hallmark of various inflammatory conditions, and its inhibition can suppress the inflammatory cascade. Therefore, the investigation into iNOS inhibition by related indole compounds suggests a plausible pathway through which this compound could exert anti-inflammatory effects.
Antioxidant Activity and Mechanistic Insights
Indole derivatives are recognized for their significant antioxidant properties, which are primarily attributed to the electron-rich nature of the indole ring system. researchgate.net The antioxidant capacity of these compounds is generally mediated through several key molecular mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). nih.govacs.org
The nitrogen atom of the indole ring can readily donate a hydrogen atom to quench free radicals, a process central to the HAT mechanism. nih.gov The stability of the resulting indolyl radical is a crucial factor in determining the antioxidant efficacy. Furthermore, the indole nucleus can donate an electron to neutralize radical species via the SET mechanism. nih.gov Studies on various indole derivatives have highlighted the importance of substituents on the indole ring in modulating this activity. For instance, electron-donating groups can enhance the electron-donating capacity of the indole ring, thereby increasing its antioxidant potential.
Table 1: General Antioxidant Mechanisms of Indole Derivatives
| Mechanism | Description | Key Structural Features |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the indole nitrogen to a free radical. | Unsubstituted or suitably substituted indole nitrogen. |
| Single Electron Transfer (SET) | Donation of an electron from the electron-rich indole ring to a radical species. | Electron-donating substituents on the indole ring can enhance this mechanism. |
| Radical Adduct Formation (RAF) | Formation of a stable adduct between the indole molecule and a free radical. | The C3 position of the indole ring is often involved. |
Mechanistic Studies on Antiproliferative Effects in Specific Cancer Cell Lines (e.g., MCF-7 breast cancer)
A significant body of research has demonstrated the antiproliferative effects of various indole derivatives against a range of cancer cell lines, including the MCF-7 human breast cancer cell line. mdpi.com The mechanisms underlying these anticancer effects are diverse and often involve the modulation of multiple cellular signaling pathways.
Commonly observed mechanisms of antiproliferative activity for indole compounds include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. encyclopedia.pub
In MCF-7 cells, certain indole derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, which are the executive enzymes of apoptosis. mdpi.com Furthermore, some indole compounds can cause cell cycle arrest, often at the G2/M or G1 phases, by interfering with the function of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. mdpi.com
For instance, studies on indole-3-carbinol (B1674136) and its derivatives have shown that they can induce apoptosis in MCF-7 cells. encyclopedia.pub The specific molecular targets and pathways affected can vary depending on the substitution pattern of the indole ring. The presence of a halogen, such as chlorine, at the C4 position and an alkyl group at the C3 position, as in this compound, could confer unique antiproliferative properties. However, without direct experimental evidence, the specific mechanism of action of this compound against MCF-7 cells or other cancer cell lines cannot be definitively stated. Further investigation is required to determine its potential as an antiproliferative agent and to elucidate its underlying molecular mechanisms.
Table 2: Common Antiproliferative Mechanisms of Indole Derivatives in Cancer Cells
| Mechanism | Description | Example in Cancer Cells |
| Induction of Apoptosis | Activation of programmed cell death pathways. | Modulation of Bcl-2 family proteins and caspase activation. |
| Cell Cycle Arrest | Halting the progression of the cell cycle at specific checkpoints. | Inhibition of cyclin-dependent kinases (CDKs). |
| Enzyme Inhibition | Inhibition of enzymes crucial for cancer cell growth and survival. | Targeting protein kinases, topoisomerases, or histone deacetylases. |
| Microtubule Disruption | Interference with the dynamics of microtubule polymerization and depolymerization, leading to mitotic arrest. | Binding to tubulin and inhibiting its function. |
Structure Activity Relationship Sar Studies of 4 Chloro 3 Ethyl 1h Indole Derivatives
Impact of Substituent Position and Nature (Chloro, Ethyl, N-Substitutions) on Biological Activities
The biological profile of 4-Chloro-3-ethyl-1H-indole derivatives is profoundly influenced by the nature and position of substituents on the indole (B1671886) scaffold. The chloro and ethyl groups at the C4 and C3 positions, respectively, along with modifications at the N1 position, are critical determinants of activity.
Ethyl Group at C3: The C3 position of the indole ring is a common site for functionalization to achieve a variety of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities. nih.gov The presence of an ethyl group at this position, as in the parent scaffold of this compound, contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a receptor's binding pocket. Recent studies on new 3-ethyl-1H-indole derivatives as potential selective cyclooxygenase-2 (COX-2) inhibitors have underscored the importance of this substituent. Molecular docking studies of these derivatives predicted strong binding affinities to the COX-2 enzyme, suggesting that the 3-ethyl group plays a significant role in anchoring the ligand within the active site. ajchem-a.comresearchgate.net
N-Substitutions: Modification at the N1 position of the indole ring is a widely used strategy to fine-tune the pharmacological properties of indole derivatives. An unsubstituted N1 position, featuring an N-H group, can act as a hydrogen bond donor, which is often crucial for target binding. nih.gov Conversely, the introduction of various substituents at the N1 position can alter a compound's steric and electronic properties, leading to changes in activity, selectivity, and pharmacokinetic profiles. For example, in a series of Mcl-1 inhibitors with an N-substituted indole scaffold, modifications to the N1-substituent, including the hydrophobic tail, were critical for optimizing binding affinity. nih.gov Studies on other N-substituted indoles have demonstrated a wide range of biological activities, including anti-inflammatory and antihypertensive effects, further emphasizing the versatility of N-substitution in drug design. nih.gov The decision to retain the N-H group or introduce a substituent depends on the specific requirements of the biological target.
The following table summarizes the general impact of these key substituents on the biological activities of indole derivatives.
| Substituent | Position | General Impact on Biological Activity | Example Target Class |
| Chloro | C4 | Can significantly enhance potency compared to unsubstituted analogs. publications.gc.catandfonline.com | Plant Auxins |
| Ethyl | C3 | Contributes to lipophilicity and hydrophobic interactions within binding sites. ajchem-a.comresearchgate.net | COX-2 Inhibitors |
| -H (unsubstituted) | N1 | Acts as a hydrogen bond donor, crucial for anchoring to some biological targets. nih.gov | Antioxidants |
| Alkyl/Aryl groups | N1 | Modulates steric and electronic properties to optimize affinity and selectivity. nih.gov | Mcl-1 Inhibitors |
Stereochemical Influence on Molecular Recognition and Activity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, and derivatives of this compound are no exception. The introduction of chiral centers into these molecules can lead to enantiomers or diastereomers that may exhibit significantly different biological activities, potencies, and metabolic profiles.
The three-dimensional arrangement of atoms is critical for precise molecular recognition by chiral biological macromolecules like enzymes and receptors. Even subtle changes in the spatial orientation of a substituent can dramatically alter binding affinity. For instance, if a chiral center is introduced, one enantiomer may fit perfectly into a binding pocket, forming multiple high-affinity interactions, while the other enantiomer may bind weakly or not at all due to steric hindrance.
Recent advancements in asymmetric synthesis have enabled the enantioselective production of chiral indoles. For example, cobalt-catalyzed hydroalkylation methods have been developed to create an α-stereogenic carbon center adjacent to the indole nitrogen, yielding chiral α,α-dialkyl indoles with high enantiomeric ratios. nih.gov Such methods are crucial for systematically studying the biological effects of individual stereoisomers. Similarly, processes involving ketoreductase-mediated asymmetric reduction have been used for the synthesis of chiral indole derivatives, allowing for stereocomplementary selectivity. acs.org By separating and testing individual enantiomers, researchers can identify the eutomer (the more active isomer), leading to the development of more potent and selective drugs with potentially fewer side effects.
Computational Approaches to SAR (e.g., QSAR modeling)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for elucidating the SAR of this compound derivatives. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
By analyzing a dataset of indole derivatives with known activities, QSAR models can identify key physicochemical properties, or "descriptors," that govern their biological effects. These descriptors can include electronic properties (e.g., partial charges), steric factors (e.g., molecular volume), hydrophobicity (e.g., logP), and topological indices. For instance, a QSAR study on indole analogues as neuroleptic agents found that hydrophobicity and certain structural parameters were important variables in describing the variation in activity. nih.gov Another QSAR study on isatin (B1672199) and indole-based compounds as inhibitors of the SARS CoV 3CLpro enzyme successfully developed predictive models to identify potent inhibitors. nih.gov
The insights gained from QSAR models are valuable for several reasons:
Predicting Activity: They allow for the prediction of the biological activity of novel, unsynthesized this compound derivatives, helping to prioritize which compounds to synthesize and test.
Guiding Optimization: They provide a mechanistic understanding of how different structural modifications influence activity, guiding the rational design of more potent and selective molecules.
Reducing Costs: By focusing synthetic efforts on the most promising candidates, QSAR modeling can significantly reduce the time and cost associated with drug discovery.
The following table presents descriptors commonly used in QSAR studies of indole derivatives and their relevance.
| Descriptor Type | Example | Relevance to SAR |
| Electronic | Dipole Moment, Atomic Charges | Describes the ability of the molecule to engage in electrostatic or hydrogen bonding interactions. nih.gov |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule and how well it fits into a receptor's binding site. |
| Hydrophobic | LogP, π(R) | Quantifies the lipophilicity of the molecule, which influences membrane permeability and hydrophobic interactions with the target. nih.gov |
| Topological | Connectivity Indices | Encodes information about the branching and arrangement of atoms within the molecule. |
Ligand-Based and Structure-Based Design Principles for Activity Optimization
The optimization of this compound derivatives into potent and selective therapeutic agents relies on established principles of ligand-based and structure-based drug design.
Ligand-Based Design: In the absence of a known three-dimensional structure of the biological target, ligand-based design strategies are employed. These methods utilize the SAR data from a series of known active compounds. By identifying the common structural features, or pharmacophore, required for activity, new molecules can be designed that incorporate this pharmacophore while having improved properties. QSAR modeling is a key component of ligand-based design. nih.govmdpi.com The optimization of indole-based HIV-1 fusion inhibitors, for example, involved systematic modifications to the scaffold to define the role of shape, contact surface area, and molecular properties, which is a classic ligand-based approach. nih.gov
Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This approach involves using computational techniques like molecular docking to visualize and predict how a ligand binds to its target.
Molecular docking studies allow medicinal chemists to:
Predict Binding Poses: Determine the most likely orientation of a this compound derivative within the active site of a protein.
Identify Key Interactions: Pinpoint specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity. ajchem-a.commdpi.com
Guide Modifications: Rationally design new derivatives with modifications that enhance these favorable interactions or introduce new ones, thereby improving potency and selectivity.
For example, structure-based design was used to develop novel N-substituted indole derivatives as Mcl-1 inhibitors, where molecular modeling indicated that the compounds bind by interacting with specific hot-spots on the protein. nih.gov Similarly, the design of new 3-ethyl-1H-indole derivatives as COX-2 inhibitors was guided by molecular docking studies that predicted strong binding affinities and identified key hydrogen bond interactions with active site residues. ajchem-a.comresearchgate.net This approach enables a more targeted and efficient optimization process compared to traditional trial-and-error methods.
Potential Applications of 4 Chloro 3 Ethyl 1h Indole in Advanced Chemical Biology and Materials Science Research
Utilization as a Key Building Block for Complex Heterocyclic Synthesis
The indole (B1671886) nucleus is a fundamental component in a vast number of natural products and synthetic compounds, making its derivatives highly sought-after starting materials in organic synthesis. indole-building-block.comsigmaaldrich.com Substituted indoles, such as 4-Chloro-3-ethyl-1H-indole, serve as key intermediates for constructing more complex, polycyclic heterocyclic systems. The reactivity of the indole ring, particularly at the C2 and C3 positions, allows for a variety of chemical transformations. iupac.orgresearchgate.net
The presence of the chloro and ethyl groups on the this compound scaffold influences its reactivity and provides synthetic handles for further functionalization. For instance, research on the closely related 5-chloro-3-ethyl-1H-indole-2-carboxylate demonstrates its utility as a precursor. This compound can be synthesized and subsequently used in amidation reactions to create more elaborate molecules. nih.gov A typical reaction involves the coupling of the indole carboxylic acid with various amines to form indole-2-carboxamides.
An example of such a synthetic application is the preparation of N-[2-(4-nitrophenyl)ethyl]-5-chloro-3-ethyl-1H-indole-2-carboxamide from 5-chloro-3-ethyl-1H-indole-2-carboxylic acid and 4-nitrophenylethylamine. nih.gov This reaction highlights how the core indole structure can be readily elaborated, paving the way for the synthesis of diverse libraries of compounds with potential biological activities. The general strategy of using substituted indoles in multi-component reactions or as platforms for cycloadditions further underscores their importance as versatile building blocks for creating novel heterocyclic frameworks. nih.govresearchgate.net
Table 1: Examples of Heterocycles Synthesized from Substituted Indole Building Blocks
| Starting Indole Derivative | Reagents | Resulting Heterocyclic Compound |
|---|---|---|
| Ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate | Hydrazine hydrate, Raney Nickel | N-[2-(4-aminophenyl)ethyl]-3-ethyl-5-chloro-1H-indole-2-carboxamide nih.gov |
| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | 4-Nitrophenylethylamine, BOP, DIPEA | N-[2-(4-nitrophenyl)ethyl]-3-ethyl-1H-indole-2-carboxamide nih.gov |
| 3-Nitro-1-(phenylsulfonyl)indole | Ethyl isocyanoacetate | Pyrrolo[2,3-b]indole derivative iupac.org |
Development as Molecular Probes for Biological Systems
Indole and its derivatives often exhibit intrinsic fluorescence, making them attractive fluorophores for the development of molecular probes. nih.gov These probes are designed to detect and visualize specific analytes, ions, or biological processes within complex environments like living cells. The photophysical properties of the indole scaffold can be fine-tuned by introducing various functional groups.
While specific research on this compound as a molecular probe is not extensively documented, the broader class of indole-based probes demonstrates significant potential. For example, fluorescent probes incorporating an indole moiety have been successfully developed for detecting biologically relevant species such as hypochlorite (B82951) and cyanide ions. nih.gov In one instance, a naphthalimide-indole fused chromophore was engineered as a fluorescent probe for the detection of biothiols, exhibiting red emission and a large Stokes shift. rsc.org
Furthermore, indole derivatives have been functionalized to create high-affinity fluorescent ligands for specific biological targets, such as sigma (σ) receptors. nih.govacs.org These probes enable the study of receptor distribution and function using fluorescence-based techniques. The general principle involves linking the indole scaffold, which provides the core structure for receptor binding, to a fluorescent tag. The specific substitutions on the indole ring, such as a chloro group, can influence the binding affinity and selectivity of the probe. The development of an indole-based boron-dipyrromethene (BODIPY) fluorescent probe for benzenethiols further illustrates the versatility of this scaffold in sensor design. nih.gov
Table 2: Indole-Based Molecular Probes and Their Applications
| Indole Scaffold Type | Target Analyte/Receptor | Key Features |
|---|---|---|
| Naphthalimide-Indole Conjugate | Biothiols (GSH, Cys, Hcy) | Red emission, large Stokes shift, rapid response rsc.org |
| Indolyl-Spiro[isobenzofuran-piperidine] | Sigma (σ) Receptors | High-affinity fluorescent ligands for receptor studies nih.gov |
| Indole-BODIPY Conjugate | Benzenethiols | Ratiometric emission for selective detection nih.gov |
Investigation in Photoactivatable Chemistry and Photophysical Materials
The inherent photophysical properties of the indole ring system make it a valuable component in the design of novel materials for optoelectronic applications. The electron-rich nature of the indole nucleus allows for the creation of donor-π-acceptor (D-π-A) systems that can exhibit interesting photophysical behaviors, including solvatochromism and solid-state fluorescence emission. nih.gov
Although studies focusing specifically on this compound in this context are limited, research on related indole-containing materials provides insight into its potential. For instance, the synthesis of novel benzophospholo[3,2-b]indole derivatives has yielded compounds with high fluorescence quantum yields. beilstein-journals.org The corresponding phosphine (B1218219) oxide of this fused system exhibited strong blue fluorescence with a quantum yield of 75%. beilstein-journals.org Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent materials.
The investigation of 3,4-dihydro-1H- iupac.orgnih.govoxazino[4,3-a]indoles, synthesized from ethyl 1H-indole-2-carboxylates, also includes the study of their photophysical properties using UV-vis and fluorescence spectroscopy. nih.gov These studies are crucial for understanding how the fusion of other heterocyclic rings to the indole core affects its electronic and optical characteristics. The development of materials with tunable emission properties is a key goal in materials science, and the indole scaffold provides a robust and versatile platform for achieving this.
Table 3: Photophysical Data of Selected Indole Derivatives
| Compound Class | Absorption Maxima (λabs) | Emission Maxima (λem) | Fluorescence Quantum Yield (Φ) |
|---|---|---|---|
| Benzophospholo[3,2-b]indole (Phosphine Oxide) beilstein-journals.org | ~355 nm | 450 nm | 75% |
| Benzophospholo[3,2-b]indole (Phosphine Sulfide) beilstein-journals.org | ~355 nm | - | 1% |
Role as a Privileged Scaffold in Ligand Design and Discovery
The indole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govijpsr.infomdpi.com This term describes a molecular framework that is capable of providing ligands for diverse biological receptors. The indole structure is present in numerous approved drugs and serves as a foundational template for the design and discovery of new therapeutic agents targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.govnih.gov
The this compound framework, with its specific substitution pattern, can be exploited to design selective ligands. The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within a binding site, while the ethyl group can provide additional hydrophobic interactions. Research on the closely related 5-chloro-3-ethyl-1H-indole scaffold has demonstrated its utility in developing allosteric modulators for the cannabinoid CB1 receptor. nih.gov A series of 1H-indole-2-carboxamides based on this scaffold were synthesized and evaluated, leading to the identification of compounds with specific structure-activity relationships. nih.gov
Furthermore, derivatives of 5-chloro-indole have been designed as potent dual inhibitors of EGFRT790M and BRAFV600E, two important kinase targets in cancer therapy. mdpi.com The indole core serves as the anchor, while modifications at various positions, including the addition of side chains at the C3 position, are used to optimize binding affinity and selectivity. These examples underscore the power of the substituted indole scaffold in generating potent and selective ligands for challenging biological targets. nih.govmdpi.com
Table 4: Biologically Active Ligands Based on Substituted Indole Scaffolds
| Indole Scaffold | Biological Target | Type of Activity |
|---|---|---|
| 5-Chloro-3-ethyl-1H-indole-2-carboxamide nih.gov | Cannabinoid CB1 Receptor | Allosteric Modulator |
| Ethyl 5-chloro-1H-indole-2-carboxylate derivative mdpi.com | EGFRT790M/BRAFV600E Kinases | Pro-apoptotic/Antiproliferative |
| N-(Indol-3-ylglyoxylyl)amino acid nih.gov | Benzodiazepine Receptor (BzR) | Ligand |
Future Research Directions and Unexplored Avenues for 4 Chloro 3 Ethyl 1h Indole
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes is paramount for the practical application of 4-Chloro-3-ethyl-1H-indole. Future research should focus on moving beyond classical methods towards more innovative and green synthetic strategies.
Modern synthetic organic chemistry offers a toolkit of reactions that could be adapted for the synthesis of 4-substituted indoles with greater efficiency. Palladium-catalyzed methods, for instance, have become powerful tools for constructing the indole (B1671886) nucleus through domino reactions, such as consecutive Sonogashira coupling, aminopalladation, and reductive elimination. Applying these one-pot, multi-component procedures could significantly reduce the number of steps, waste, and resources required to produce this compound and its derivatives. Furthermore, metal-free approaches, which utilize iodine-mediated cyclization of intermediates like N-aryl ethene-1,1-diamines, present a sustainable alternative by avoiding heavy metal catalysts.
Another promising avenue is the exploration of catalytic systems that enhance regioselectivity, a persistent challenge in indole synthesis. Strategies starting from readily available 2,3-dihalophenols have been shown to provide access to 4-halo-1H-indoles, which are key intermediates. Refining such methods could provide a more direct and controlled route to the target compound. The development of greener reaction conditions, such as using water as a solvent or employing microwave-assisted synthesis to reduce reaction times, should also be a priority.
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Features |
| Palladium-Catalyzed Domino Reactions | Increased efficiency, reduced step count, potential for one-pot synthesis. | Sonogashira coupling followed by aminopalladation/reductive elimination. |
| Metal-Free Cyclization | Improved sustainability, avoidance of toxic heavy metals. | Iodine-mediated cyclization of N-aryl ethene-1,1-diamine (B14131556) intermediates. |
| Functionalization of 4-Haloindoles | Regiocontrolled access to 4-substituted indoles. | Starting from precursors like 2,3-dihalophenols. |
| Green Chemistry Protocols | Reduced environmental impact, lower energy consumption. | Microwave-assisted synthesis, use of aqueous media. |
Deeper Mechanistic Elucidation of Biological Pathways through Advanced Omics Technologies
Understanding the precise molecular mechanisms by which this compound exerts potential biological effects is crucial for its development in therapeutic contexts. Advanced "omics" technologies offer a holistic approach to unraveling these complex interactions. By simultaneously analyzing thousands of cellular components, these methods can provide an unbiased, system-wide view of the compound's impact.
Future research should employ a multi-omics strategy to investigate the influence of this compound on cellular function.
Genomics and Transcriptomics: High-throughput sequencing (e.g., RNA-Seq) can identify which genes are activated or suppressed in response to the compound. This can reveal the signaling pathways and cellular processes that are modulated, offering clues to its mechanism of action.
Proteomics: Mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications, providing a direct link between genetic changes and functional outcomes. This is critical for identifying the specific protein targets of the compound or its downstream effectors.
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal alterations in cellular metabolism. This is particularly relevant for understanding the compound's effects on energy production, lipid metabolism, or other vital metabolic pathways.
Integrating data from these different omics layers will be essential for constructing a comprehensive model of the compound's biological activity, moving beyond a single-target perspective to a systems-level understanding.
Multi-Targeted Ligand Design and Polypharmacology Approaches
The traditional "one-molecule, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer or neurodegenerative disorders. The multi-target-directed ligand (MTDL) approach, which involves designing a single molecule to interact with multiple biological targets, has emerged as a more effective strategy. The indole scaffold is an excellent starting point for MTDL design due to its ability to interact with a wide range of biological targets.
Future research should leverage the this compound core to design and synthesize novel MTDLs. For instance, in the context of Alzheimer's disease, an MTDL based on this scaffold could be engineered to simultaneously inhibit acetylcholinesterase (AChE) and β-amyloid (Aβ) aggregation, two key pathological hallmarks of the disease. This involves the rational combination of pharmacophores—the specific structural features responsible for activity at each target—into a single molecular entity.
The design process for these ligands would involve:
Identifying key pathological targets for a specific disease.
Using the this compound structure as a central scaffold.
Appending other pharmacophoric fragments known to interact with the selected targets.
Optimizing the linker and spatial arrangement of these fragments to ensure balanced activity and favorable pharmacokinetic properties.
This polypharmacology approach could lead to the development of more efficacious therapeutics with potentially synergistic effects and a reduced likelihood of drug resistance.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and even suggest synthetic routes. For this compound, AI and ML offer a powerful means to explore its chemical space and prioritize the synthesis of derivatives with the highest potential.
Future research should integrate AI/ML in several key areas:
Predictive Modeling: ML models can be trained on existing data for indole derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET) of novel compounds based on the this compound scaffold. This allows for the in silico screening of virtual libraries, saving significant time and resources.
Generative Design: Generative AI models, such as deep neural networks, can design entirely new molecules from scratch that are optimized for specific properties. These models can be constrained to generate derivatives of this compound that are predicted to have high potency against a particular target while maintaining drug-like characteristics.
Structure-Aware Design: More advanced AI approaches incorporate the 3D structure of the biological target to design ligands with optimal binding interactions. This can guide the precise modification of the this compound structure to enhance its affinity and selectivity.
Investigation into Supramolecular Interactions and Self-Assembly in Material Science Contexts
Beyond its potential in medicine, the indole ring system possesses electronic and structural features that make it an attractive building block for functional materials. The study of supramolecular chemistry, which focuses on non-covalent interactions, is key to harnessing this potential. The process of self-assembly, where molecules spontaneously organize into ordered structures, can be used to create novel materials with unique electronic, photonic, or chemical properties.
Future investigations should explore the capacity of this compound to participate in supramolecular interactions and self-assembly. The specific placement of the chloro and ethyl groups, along with the N-H group of the indole ring, can direct the formation of specific, non-covalent interactions like hydrogen bonding and π–π stacking. Research in this area could focus on:
Crystal Engineering: Systematically studying how modifications to the this compound structure influence its packing in the solid state to design crystals with desired properties.
Self-Assembled Monolayers: Investigating the formation of ordered, single-molecule-thick layers on surfaces, which could have applications in nanoelectronics.
Macrocycle Synthesis: Using the indole derivative as a building block for the synthesis of larger macrocyclic arenes. These structures can have defined cavities and unique host-guest chemistry, making them promising for applications in molecular recognition and separation.
By understanding and controlling the self-assembly of this compound, it may be possible to develop new functional materials for a range of advanced applications.
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-3-ethyl-1H-indole, and how can purity be optimized?
Methodological Answer:
The synthesis of halogenated indoles like this compound typically involves multi-step reactions. A viable approach includes:
Friedel-Crafts alkylation to introduce the ethyl group at the 3-position of the indole ring.
Chlorination using agents like sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) to add the chloro group at the 4-position.
Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product, as demonstrated in analogous indole syntheses .
Purity Optimization:
- Monitor reaction progress using TLC with UV visualization.
- Use high-resolution mass spectrometry (HRMS) and / NMR to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
